molecular formula C21H25NO3S B10880979 {3-Ethoxy-4-[(4-methylbenzyl)oxy]phenyl}(morpholin-4-yl)methanethione

{3-Ethoxy-4-[(4-methylbenzyl)oxy]phenyl}(morpholin-4-yl)methanethione

Cat. No.: B10880979
M. Wt: 371.5 g/mol
InChI Key: DZOODSJHWWDOHO-UHFFFAOYSA-N
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Description

{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}(MORPHOLINO)METHANETHIONE is an organic compound with a complex structure that includes ethoxy, methylbenzyl, and morpholino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}(MORPHOLINO)METHANETHIONE typically involves multiple steps. One common approach starts with the preparation of 3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, which is then subjected to further reactions to introduce the morpholino and methanethione groups . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain safety and efficiency. The use of automated systems and continuous flow reactors can also enhance the production process.

Chemical Reactions Analysis

Types of Reactions

{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}(MORPHOLINO)METHANETHIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and morpholino groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}(MORPHOLINO)METHANETHIONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which {3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}(MORPHOLINO)METHANETHIONE exerts its effects involves interactions with molecular targets such as enzymes, receptors, and proteins. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and influencing various biochemical pathways. This can result in changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to {3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}(MORPHOLINO)METHANETHIONE include:

  • 3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
  • 3-ethoxy-4-methoxybenzaldehyde

Uniqueness

What sets {3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}(MORPHOLINO)METHANETHIONE apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in research applications where these properties are advantageous.

Properties

Molecular Formula

C21H25NO3S

Molecular Weight

371.5 g/mol

IUPAC Name

[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-morpholin-4-ylmethanethione

InChI

InChI=1S/C21H25NO3S/c1-3-24-20-14-18(21(26)22-10-12-23-13-11-22)8-9-19(20)25-15-17-6-4-16(2)5-7-17/h4-9,14H,3,10-13,15H2,1-2H3

InChI Key

DZOODSJHWWDOHO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OCC3=CC=C(C=C3)C

Origin of Product

United States

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